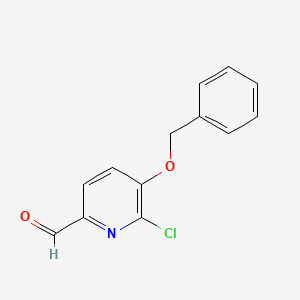
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde
Vue d'ensemble
Description
Compounds with benzyloxy and chloro groups, such as 5-(Benzyloxy)-1-pentanol , are often used in chemical synthesis. They typically appear as crystalline powders .
Synthesis Analysis
While specific synthesis information for “5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde” is not available, similar compounds are often synthesized through reactions involving benzyl chloride .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
Benzyloxy compounds can undergo various chemical reactions, including oxidation, reduction, and substitution .Applications De Recherche Scientifique
Chemical Synthesis and Ligand Properties
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde has been explored in the field of chemical synthesis and as a component in ligand formation. It has contributed significantly to the understanding and advancement of complex chemical reactions and ligand properties.
Complex Ligand Formation : The compound has been involved in the formation of complex ligands. For instance, the acid-catalyzed reactions of certain phosphanylanilines with dialdehydes have been studied to understand the formation of tetracyclic planar benzazaphospholes, indicating that the compound can be involved in complex ligand formations with significant chemical implications (Niaz et al., 2013).
Chemical Synthesis : It has been used as a precursor in Sonogashira-type cross-coupling reactions, demonstrating its importance in chemical synthesis and the creation of complex chemical structures (Vilkauskaitė et al., 2011).
Material and Photophysical Properties
The compound has been a subject of study in the context of material science and photophysical properties, contributing to a better understanding of complex material behaviors and photophysical interactions.
Intrinsic Material Properties : Studies have delved into the intrinsic properties of materials synthesized from 5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde. For example, the synthesis of carbazole-based D-π-A molecules has shed light on the thermal, electrochemical, and optical properties, enhancing the understanding of intramolecular charge transfer and its implications in material science (Altinolcek et al., 2021).
Photophysical Properties : The compound has played a role in studies exploring the photophysical properties of heterocyclic compounds, contributing to a deeper understanding of fluorescence and its dependence on specific solute-solvent interactions and electronic substituents (Patil et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-5-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQMRBDRIYQWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-6-chloro-2-pyridinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate](/img/structure/B1440101.png)
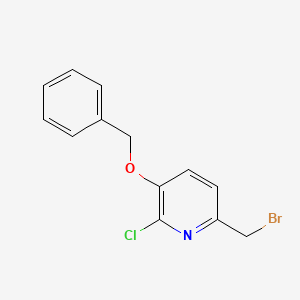
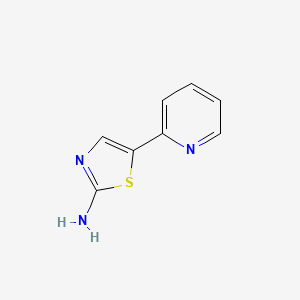


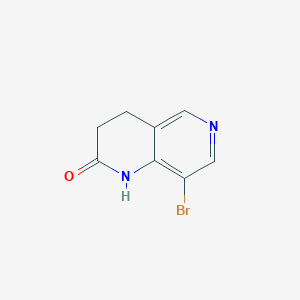
![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)

![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
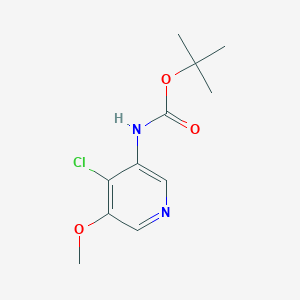
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)
